molecular formula C23H26N2O3S B7691970 N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide

Cat. No.: B7691970
M. Wt: 410.5 g/mol
InChI Key: WCPHKJPZWZBRFF-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide, also known as CHS-828, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer. In

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide is not fully understood. However, it has been proposed that this compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), which is required for cellular metabolism. Inhibition of NAMPT by this compound leads to a depletion of NAD+ levels, which ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, it has been shown to selectively target cancer cells while sparing normal cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is an important process for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide is its potent antiproliferative activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide. One potential direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another direction is the exploration of its potential in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for the treatment of different types of cancer.

Synthesis Methods

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide is synthesized by a multistep process starting from 2-hydroxy-7-methylquinoline. The synthesis involves the reaction of 2-hydroxy-7-methylquinoline with cyclohexyl isocyanate to form N-cyclohexyl-2-hydroxy-7-methylquinoline-3-carboxamide. This intermediate is then reacted with benzenesulfonyl chloride to form this compound.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide has been extensively studied in preclinical models for its anticancer properties. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including prostate, breast, lung, and colon cancer cells. This compound has also been shown to inhibit tumor growth in animal models of cancer.

Properties

IUPAC Name

N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-17-12-13-18-15-19(23(26)24-22(18)14-17)16-25(20-8-4-2-5-9-20)29(27,28)21-10-6-3-7-11-21/h3,6-7,10-15,20H,2,4-5,8-9,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPHKJPZWZBRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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